molecular formula C35H39F2N5O3 B589175 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one CAS No. 1329796-66-8

3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one

Cat. No. B589175
M. Wt: 615.726
InChI Key: KFSXRPYSFQCHPR-UHFFFAOYSA-N
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Description

This compound is a Risperidone impurity . Risperidone is an antipsychotic medication often used to treat schizophrenia and bipolar disorder .

Physical and Chemical Properties The compound has a molecular formula of C35H39F2N5O3 and a molecular weight of 615.71 . It appears as an off-white to pale yellow solid . The melting point is 143-146°C, and the predicted boiling point is 768.0±70.0 °C . The predicted density is 1.38±0.1 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Crystal Structure and Conformation

  • The compound, also known as risperidone, has been studied for its crystal structure. Research indicates that the piperidine and tetrahydropyridine rings in the compound adopt chair and sofa conformations, respectively (Wang, Zhou, & Hu, 2006).
  • Another study highlights the planarity of the benzisoxazole and pyrimidine moieties and the slightly distorted chair conformation of the piperidine ring (Peeters, Blaton, & Ranter, 1993).

Chemical Properties and Synthesis

  • Research has focused on the physico-chemical properties, spectroscopic data, stability, and methods of preparation of risperidone. The compound is a potent inhibitor of serotonin 5-HT2 and dopamine D2 receptors (Germann, Kurylo, & Han, 2012).
  • Synthesis and antagonist activity of related compounds have been explored, particularly focusing on 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).

Pharmacokinetics and Metabolism

  • The metabolism and excretion of risperidone in rats and dogs after oral administration have been studied, with findings indicating rapid excretion and similar major metabolic pathways to those in humans (Meuldermans et al., 1994).

Pharmaceutical Applications

  • The compound has been synthesized and characterized for potential antiproliferative activity against human cancer cell lines, showing promise as a potential anticancer agent (Mallesha et al., 2012).
  • An improved process for the synthesis of paliperidone, an antipsychotropic agent derived from risperidone, has been developed, focusing on efficient production and high purity (Solanki et al., 2013).

Degradation and Impurity Analysis

  • Identification and characterization of potential degradation products in risperidone tablets have been performed, providing insights into the stability and shelf-life of pharmaceutical products containing this compound (Bharathi et al., 2008).

Safety And Hazards

The compound is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to store it locked up . In case of swallowing, it is advised to immediately call a poison center or doctor .

properties

IUPAC Name

3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39F2N5O3/c1-22-27(35(44)42-14-3-2-4-32(42)38-22)13-17-40-15-9-24(10-16-40)34(43)28-7-5-25(36)20-30(28)41-18-11-23(12-19-41)33-29-8-6-26(37)21-31(29)45-39-33/h5-8,20-21,23-24H,2-4,9-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSXRPYSFQCHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157887
Record name 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one

CAS RN

1329796-66-8
Record name 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329796668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-(4-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)benzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-(4-(4-FLUORO-2-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDIN-1-YL)BENZOYL)PIPERIDIN-1-YL)ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02J2MB13ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
D Germann, N Kurylo, F Han - Profiles of Drug Substances, Excipients and …, 2012 - Elsevier
Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one), a potent inhibitor of the serotonin 5-HT 2 and …
Number of citations: 34 www.sciencedirect.com

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